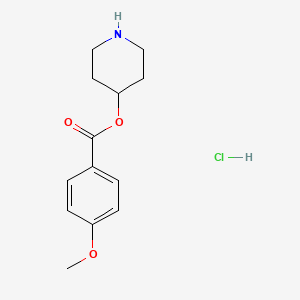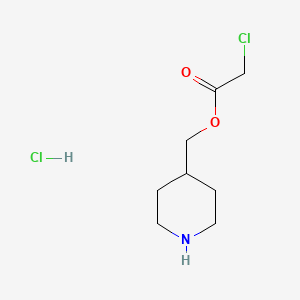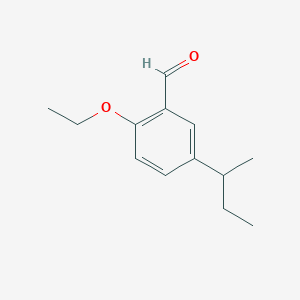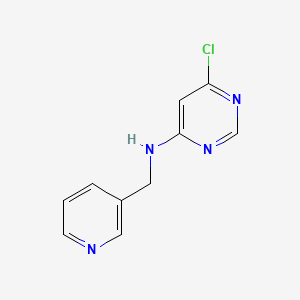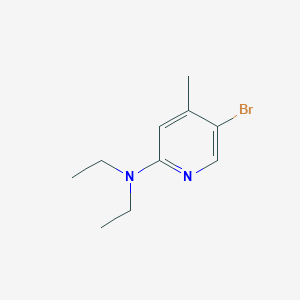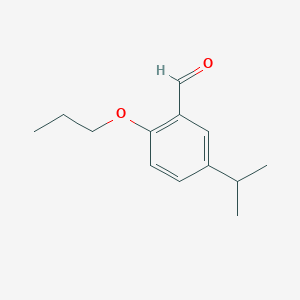
4-(2,2-Difluoroethoxy)phenol
概要
説明
4-(2,2-Difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H8F2O2. It is characterized by the presence of a phenol group substituted with a 2,2-difluoroethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a difluoroethoxy group. One common method is the reaction of 4-hydroxyphenol with 2,2-difluoroethanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(2,2-Difluoroethoxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
科学的研究の応用
4-(2,2-Difluoroethoxy)phenol has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(2,2-Difluoroethoxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Ethoxyphenol: Similar structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
4-(2,2-Difluoroethoxy)aniline: Contains an amino group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
4-(2,2-Difluoroethoxy)phenol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific fluorine-containing functionalities .
特性
IUPAC Name |
4-(2,2-difluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSQBFCDYPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696683 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183003-98-6 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
